molecular formula C22H17FN2O4S B2632302 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895476-89-8

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2632302
CAS No.: 895476-89-8
M. Wt: 424.45
InChI Key: NJSSOJYNRSQWLJ-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide (CAS 895476-89-8) is a synthetic small molecule with a molecular formula of C22H17FN2O4S and a molecular weight of 424.4 g/mol . This compound is built around a benzoxazole scaffold, a privileged structure in medicinal chemistry known for conferring significant biological activity and found in various pharmacologically active agents . The core benzoxazole is linked via an amide bond to a phenylsulfonyl moiety containing a fluorine atom, a feature often utilized to modulate a compound's electronic properties, metabolic stability, and binding affinity in drug discovery . The benzoxazole pharmacophore is associated with a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects, making derivatives of this scaffold valuable tools for probing diverse biological targets . Furthermore, compounds featuring the benzoxazole structure have been explored as potent tyrosinase inhibitors, demonstrating efficacy in inhibiting melanin production in cellular models and showing depigmentation effects, which highlights their potential in dermatological research . The incorporation of the (fluorophenyl)sulfonyl group is a structural feature seen in compounds investigated for enzyme inhibition, suggesting potential research applications for this molecule in modulating enzyme activity . Its structural complexity and specific functional groups make it a compound of interest for developing novel biochemical probes and for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is provided for laboratory and research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S/c23-16-8-10-18(11-9-16)30(27,28)13-12-21(26)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)29-22/h1-11,14H,12-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSSOJYNRSQWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common method includes:

    Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Attachment of the phenyl group: The benzo[d]oxazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the sulfonyl group: The fluorophenyl group is sulfonylated using a sulfonyl chloride reagent under basic conditions.

    Formation of the propanamide moiety: The final step involves the amidation of the sulfonylated intermediate with a suitable amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

The table below compares the target compound with key analogs, emphasizing substituent effects on molecular properties and biological activity:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Target/Activity Key Reference(s)
Target Compound Benzo[d]oxazol-2-yl, 4-fluorophenylsulfonyl ~443.45* Hypothesized AR/kinase inhibition
Bicalutamide 4-cyano-3-(trifluoromethyl)phenyl, 2-hydroxy-2-methyl 430.37 Androgen Receptor Antagonist
Compound 36 () 4-cyano-2-(trifluoromethyl)phenyl, 2-methyl 415.07 Androgen Receptor Antagonist
Example 53 () Chromen-4-one, pyrazolo[3,4-d]pyrimidine, 4-fluorophenyl 589.1 Kinase/Enzyme Inhibition
Compound 29 () Dibenzothiadiazocin, 4-fluorophenyl, dimethoxyphenyl 712.85 Hypothesized multi-target activity

*Calculated based on molecular formula C22H16FN3O3S.

Key Observations:

Benzo[d]oxazole vs. Trifluoromethyl/Cyano Groups: The benzo[d]oxazole moiety in the target compound may enhance π-π stacking interactions compared to the electron-deficient trifluoromethyl and cyano groups in bicalutamide and compound 34. This could influence target selectivity . Bicalutamide’s hydroxyl group improves solubility and hydrogen-bonding capacity, critical for its clinical efficacy as an AR antagonist .

Sulfonyl-Propanamide Backbone :

  • All compounds share this backbone, but substituents on the phenyl ring (e.g., fluorine in the target compound vs. nitro or methyl in others) modulate electronic effects and metabolic stability .

Physicochemical and Spectroscopic Data

  • NMR Shifts :

    • Benzo[d]oxazole derivatives () exhibit distinct $^{1}H$ NMR signals at δ 7.8–8.2 ppm for aromatic protons, differing from trifluoromethyl-substituted analogs (δ 7.5–8.0 ppm) .
    • The 4-fluorophenylsulfonyl group in the target compound would show characteristic $^{19}F$ NMR peaks near δ -110 ppm, similar to compound 36 .
  • Mass Spectrometry :

    • The target compound’s molecular ion ([M+H]$^+$) is expected at m/z ~443.45, comparable to bicalutamide’s m/z 430.37 .

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzo[d]oxazole moiety, a phenyl group , and a sulfonyl propanamide chain . Its IUPAC name is this compound, with the molecular formula C20H18FNO3SC_{20}H_{18}FNO_3S and a molecular weight of 373.43 g/mol.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the benzo[d]oxazole ring : This can be achieved through cyclization reactions involving ortho-aminophenol derivatives.
  • Attachment of the phenyl group : This may involve Suzuki coupling reactions between halogenated benzo[d]oxazole and phenylboronic acid.
  • Introduction of the sulfonyl group : This can be accomplished by reacting intermediates with sulfonyl chlorides under basic conditions.
  • Formation of the propanamide chain : The final step involves amidation with an appropriate amine.

Biological Activity

This compound has been investigated for various biological activities:

Anticancer Properties

Studies have shown that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing benzo[d]oxazole moieties have demonstrated efficacy against several cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. A study on related benzoxazole derivatives showed selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) being determined for various compounds (see Table 1 for details).

CompoundMIC (µg/mL)Target Organism
Compound A25Bacillus subtilis
Compound B50Staphylococcus aureus
Compound C100Escherichia coli

Neuroprotective Effects

In vitro studies have indicated potential neuroprotective effects against amyloid-beta-induced neurotoxicity in PC12 cells. The compound was found to reduce hyperphosphorylation of tau protein and modulate signaling pathways associated with neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
  • Animal Models : In vivo studies using zebrafish models demonstrated that this compound exhibited lower toxicity compared to established neuroprotective drugs like donepezil, while still providing significant protective effects against neurotoxicity.

The biological activity of this compound is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : It could modulate receptor activity linked to neurodegenerative pathways, thus providing neuroprotective effects.

Experimental studies are needed to further elucidate these mechanisms and confirm the biological targets involved.

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